molecular formula C10H8BrN3O B11856432 2-((5-Bromopyrimidin-2-yl)oxy)aniline

2-((5-Bromopyrimidin-2-yl)oxy)aniline

Cat. No.: B11856432
M. Wt: 266.09 g/mol
InChI Key: CCWPBZMVYYPXEW-UHFFFAOYSA-N
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Description

2-((5-Bromopyrimidin-2-yl)oxy)aniline is an organic compound with the molecular formula C10H8BrN3O. It is a derivative of aniline, where the aniline moiety is substituted with a bromopyrimidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyrimidin-2-yl)oxy)aniline typically involves the reaction of 5-bromopyrimidine with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the aniline attacks the bromopyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyrimidin-2-yl)oxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-((5-Bromopyrimidin-2-yl)oxy)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Bromopyrimidin-2-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)oxyaniline

InChI

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H,12H2

InChI Key

CCWPBZMVYYPXEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=NC=C(C=N2)Br

Origin of Product

United States

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